4-nitro-N-chloroaniline
Description
4-Nitro-N-chloroaniline (hypothetical structure) is a halogenated aromatic amine derivative with a nitro group (-NO₂) at the para position (4th position) and a chlorine atom substituted on the amine group (-NHCl). These compounds are critical intermediates in organic synthesis, particularly in dye manufacturing, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
59483-61-3 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
N-chloro-4-nitroaniline |
InChI |
InChI=1S/C6H5ClN2O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H |
InChI Key |
KPFGGEHCIZEMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Nitro-N-chloroaniline has been studied for its potential as an antimicrobial and anticancer agent. Its biological activities include:
- Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Environmental Science
This compound is investigated for its role in biodegradation processes. Certain bacteria can utilize it as a carbon source, which is essential for bioremediation efforts.
- Biodegradation Studies : Research has identified specific strains capable of degrading chlorinated anilines, including this compound, through metabolic pathways that transform harmful compounds into less toxic forms.
Industrial Applications
This compound serves as an intermediate in the synthesis of various chemicals, including:
- Pesticides : Used in the production of agrochemicals.
- Dyes and Pigments : Acts as a precursor in dye manufacturing processes.
Antimicrobial Efficacy Study
A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant inhibition at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Cancer Cell Line Research
In a series of experiments on MCF-7 cells, varying concentrations of the compound demonstrated a dose-dependent increase in apoptosis. Flow cytometry confirmed these findings, suggesting its application as an adjunct therapy in breast cancer treatment.
Environmental Impact Assessment
Research on the biodegradation of this compound revealed that specific bacterial strains could effectively reduce its concentration in contaminated environments. This study emphasizes the importance of microbial action in mitigating environmental pollution caused by industrial chemicals.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 4-nitro-N-chloroaniline and related compounds:
Key Observations :
- Substituent Position Effects : The position of nitro and chloro groups significantly influences reactivity. For instance, 4-chloro-2-nitroaniline (Nitro at 2, Chloro at 4) exhibits stronger intermolecular hydrogen bonding compared to 4-nitroaniline, affecting solubility and stability .
- N-Substituent Impact : Alkyl groups on the amine (e.g., ethyl or dimethyl in and ) increase molecular weight and hydrophobicity, altering metabolic pathways. For example, N-ethyl derivatives show reduced hepatic N-hydroxylation compared to unsubstituted anilines .
N-Hydroxylation
- 4-Chloroaniline : Undergoes N-hydroxylation in rainbow trout microsomes with a Vmax of 22.0 pmol/min/mg at 25°C, lower than aniline (33.8 pmol/min/mg). This suggests electron-withdrawing chloro groups reduce enzymatic activity .
- N-Substituted Derivatives : Alkyl groups (e.g., ethyl or dimethyl) sterically hinder N-hydroxylation, making these compounds more persistent in biological systems .
Physical Properties and Stability
- For example, 4-nitroaniline melts at 146–149°C, higher than aniline (−6°C) .
- Solubility : Chloro and nitro groups reduce water solubility. 4-Chloroaniline is sparingly soluble in water (0.3 g/L at 20°C), whereas N-ethyl derivatives are more lipophilic .
Toxicity and Environmental Impact
Preparation Methods
Chlorination via N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a mild chlorinating agent that selectively targets primary amines. In acetonitrile with trifluoroacetic acid (TFA), 4-nitroaniline undergoes N-chlorination at room temperature. The reaction proceeds via electrophilic substitution, where NCS generates a chlorinating species (Cl⁺) that reacts with the deprotonated amine:
-
Solvent : Acetonitrile
-
Catalyst : Trifluoroacetic acid (1 equiv)
-
Temperature : 25°C
-
Reaction Time : 4–6 hours
-
Yield : 85–90%
This method avoids harsh reagents and is scalable for industrial production.
Chlorine Gas in Acidic Media
Gaseous chlorine (Cl₂) in hydrochloric acid (HCl) enables efficient N-chlorination. The protonated amine reacts with Cl₂ to form the N-chloro derivative:
-
Solvent : 8–11% aqueous HCl
-
Temperature : -10°C to 0°C (prevents ring chlorination)
-
Chlorine Flow Rate : 0.35–0.5 m³/h
-
Reaction Time : 1–1.5 hours
-
Yield : 90–95%
This method is cost-effective but requires careful temperature control to suppress byproducts like 2,6-dichloro-4-nitroaniline.
Stepwise Synthesis via Intermediate Halogenation
Nitration of N-Chloroaniline
N-Chloroaniline is first synthesized via chlorination of aniline using CuCl₂ and HCl under oxidative conditions. Subsequent nitration introduces the nitro group at the para position:
-
Chlorination : Aniline + CuCl₂/HCl → N-Chloroaniline (yield: 89–92%).
-
Nitration : N-Chloroaniline + HNO₃/H₂SO₄ → this compound (yield: 78–82%).
This route is less favored due to the instability of N-chloroaniline during nitration.
Chlorination of 4-Nitroacetanilide
Protecting the amine as an acetanilide derivative prevents unwanted side reactions. After nitration, the acetyl group is removed, followed by N-chlorination:
-
Oxidizing Agent : Sodium chlorate (NaClO₃)
-
Acid : Concentrated HCl
-
Temperature : 40°C
-
Reaction Time : 3–4 hours
-
Yield : 88–92%
Oxidative Chlorination with Metal Catalysts
Copper-Catalyzed Chlorination
CuCl₂ in ionic liquid solvents (e.g., 1-hexyl-3-methylimidazolium chloride) facilitates regioselective N-chlorination:
Advantages :
Iron Oxide-Gold Nanocomposites
Fe₃O₄-Au nanoparticles enhance chlorination kinetics via electron transfer mechanisms:
-
Reaction Rate : 0.416 mM·L⁻¹·min⁻¹ (20× faster than uncatalyzed reactions).
Comparative Analysis of Methods
| Method | Conditions | Yield | Byproducts | Scalability |
|---|---|---|---|---|
| NCS in CH₃CN/TFA | Mild, room temperature | 85–90% | Minimal | High |
| Cl₂ in HCl | Low temperature | 90–95% | Ring-chlorinated | Industrial |
| CuCl₂ in Ionic Liquids | Recyclable solvent | 91–94% | None | Moderate |
| Fe₃O₄-Au Catalysis | Ultra-fast, microflow | 97% | Oligomers (<3%) | Lab-scale |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
